4-bromo-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a brominated pyrazole ring and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with bromine and phenyl groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core.
Functionalization with Phenyl Groups: This step may involve Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds between aryl groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenyl isocyanate: Shares the brominated phenyl group but differs in its functional groups and overall structure.
4-Bromophenyl methyl sulfone: Contains a brominated phenyl group and a sulfone functional group, used in different chemical contexts.
Uniqueness
3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to its combination of a brominated pyrazole ring and multiple phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C25H23BrN2O |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
4-bromo-1-[(3-methoxyphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H23BrN2O/c1-17-7-11-20(12-8-17)24-23(26)25(21-13-9-18(2)10-14-21)28(27-24)16-19-5-4-6-22(15-19)29-3/h4-15H,16H2,1-3H3 |
InChI Key |
MRBHKSWBSXMRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)Br |
Origin of Product |
United States |
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